molecular formula C13H11NO4S B13743506 (((Naphthylmethylene)amino)sulphonyl)acetic acid CAS No. 28965-79-9

(((Naphthylmethylene)amino)sulphonyl)acetic acid

Cat. No.: B13743506
CAS No.: 28965-79-9
M. Wt: 277.30 g/mol
InChI Key: JZKYSWRJGPWVDK-RIYZIHGNSA-N
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Description

(((Naphthylmethylene)amino)sulphonyl)acetic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a naphthyl group, a methylene bridge, an amino group, a sulphonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Naphthylmethylene)amino)sulphonyl)acetic acid typically involves the following steps:

    Formation of the Naphthylmethylene Intermediate: This step involves the reaction of naphthalene with formaldehyde to form a naphthylmethylene intermediate.

    Amination: The naphthylmethylene intermediate is then reacted with ammonia or an amine to introduce the amino group.

    Sulphonylation: The resulting compound is sulphonylated using a sulfonyl chloride reagent to introduce the sulphonyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(((Naphthylmethylene)amino)sulphonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.

Scientific Research Applications

(((Naphthylmethylene)amino)sulphonyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((Naphthylmethylene)amino)sulphonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The sulphonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (((Phenylmethylene)amino)sulphonyl)acetic acid
  • (((Benzylmethylene)amino)sulphonyl)acetic acid
  • (((Toluylmethylene)amino)sulphonyl)acetic acid

Uniqueness

(((Naphthylmethylene)amino)sulphonyl)acetic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of biochemical probes and therapeutic agents.

Properties

CAS No.

28965-79-9

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(E)-naphthalen-1-ylmethylideneamino]sulfonylacetic acid

InChI

InChI=1S/C13H11NO4S/c15-13(16)9-19(17,18)14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,15,16)/b14-8+

InChI Key

JZKYSWRJGPWVDK-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)CC(=O)O

Origin of Product

United States

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